2-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]acetamide

physicochemical_property drug_likeness logP

2-(4-Chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]acetamide is a synthetic sulfonylacetamide derivative bearing a 4-chlorophenylsulfonyl group and a furan-2-ylmethyl substituent on the acetamide nitrogen. It belongs to the well-known benzenesulfonamide class, which is broadly exploited in medicinal chemistry for carbonic anhydrase inhibition, antimicrobial activity, and ion-channel modulation.

Molecular Formula C13H12ClNO4S
Molecular Weight 313.76 g/mol
Cat. No. B12131013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]acetamide
Molecular FormulaC13H12ClNO4S
Molecular Weight313.76 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CNC(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H12ClNO4S/c14-10-3-5-12(6-4-10)20(17,18)9-13(16)15-8-11-2-1-7-19-11/h1-7H,8-9H2,(H,15,16)
InChIKeyJNSQTIYAHFVZLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]acetamide — Procurement-Ready Structural and Regulatory Baseline


2-(4-Chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]acetamide is a synthetic sulfonylacetamide derivative bearing a 4-chlorophenylsulfonyl group and a furan-2-ylmethyl substituent on the acetamide nitrogen. It belongs to the well-known benzenesulfonamide class, which is broadly exploited in medicinal chemistry for carbonic anhydrase inhibition, antimicrobial activity, and ion-channel modulation. The compound has been registered in the ZINC database (ZINC000000375683) with the molecular formula C₁₃H₁₂ClNO₄S and a molecular weight of 313.76 g/mol [1]. Despite its structural membership in a pharmacologically productive family, its bioactivity profile has not been systematically characterized in peer-reviewed primary literature, and no quantitative target-engagement data are currently curated in major public repositories such as ChEMBL [1][2].

Why 2-(4-Chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]acetamide Cannot Be Replaced by Generic Benzenesulfonamide Analogs


Benzenesulfonamide derivatives frequently exhibit steep structure–activity relationships (SAR), wherein small modifications to the N-alkyl substituent or the aryl ring profoundly alter target selectivity and potency [1]. The combination of the electron-withdrawing 4-chloro substituent and the heteroaromatic furan-2-ylmethyl tail in this compound is predicted to modulate both lipophilicity and hydrogen-bonding capacity relative to the unsubstituted phenyl or benzyl analogs [2]. Consequently, researchers or procurement specialists who substitute a generic benzenesulfonamide acetamide for this specific chemotype risk obtaining a compound with divergent target engagement, solubility, and metabolic stability—variables that cannot be retroactively corrected in downstream experiments without repeating synthesis and characterization.

Quantitative Comparative Evidence for 2-(4-Chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]acetamide Versus Closest Structural Analogs


Predicted Lipophilicity and Polarity Differentiate the 4-Chlorophenyl-Furan Analog from the Unsubstituted Phenyl and Benzyl Comparators

In the absence of direct head-to-head biological data, computed physicochemical descriptors provide the only currently available quantitative differentiation. The 4-chloro substituent on the phenyl ring increases the calculated logP of the target compound by approximately 1.3 log units relative to the des-chloro analog 2-(benzenesulfonyl)-N-[(furan-2-yl)methyl]acetamide, while the furan-2-ylmethyl tail reduces topological polar surface area (tPSA) by roughly 10 Ų compared to the benzyl analog N-benzyl-2-(4-chlorobenzenesulfonyl)acetamide [1].

physicochemical_property drug_likeness logP

Furan-2-ylmethyl Substitution May Confer Differential P2X Receptor Selectivity Compared to Thiophene and Benzyl Analogs

A structurally related compound, 2-[(5-bromothiophen-2-yl)sulfonyl]-N-[(furan-2-yl)methyl]acetamide (CAS 1020971-01-0), has been annotated in commercial screening libraries, suggesting that the furan-2-ylmethyl acetamide scaffold is compatible with P2X receptor modulation. While no quantitative IC₅₀ data exist for the target compound itself, the thiophene-to-furan heteroatom exchange and the halogen substitution (Cl vs. Br vs. H) are known to influence subtype selectivity across the P2X2, P2X4, and P2X7 isoforms in closely related sulfonamide series [1][2].

P2X_receptor ion_channel selectivity

Carbonic Anhydrase Inhibition Potential of the Acetamide Series Is Sensitive to the N-Alkyl Substituent

Primary benzenesulfonamides are classic zinc-binding carbonic anhydrase (CA) inhibitors. However, secondary sulfonamides such as 2-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]acetamide, which lack a free sulfonamide NH, are not expected to directly coordinate the active-site zinc. Instead, the acetamide carbonyl and the furan oxygen may engage in alternative hydrogen-bonding interactions within the CA active-site cavity [1]. A close analog, 2-[(4-chlorobenzene)sulfonyl]-N-hydroxyacetamide, showed only weak CA inhibition (IC₅₀ = 1.00 × 10⁶ nM), reinforcing the notion that subtle N-substitution determines whether a compound acts as a CA inhibitor or is inactive [2].

carbonic_anhydrase enzyme_inhibition sulfonamide

Recommended Application Scenarios for 2-(4-Chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]acetamide Based on Available Evidence


Exploratory Medicinal Chemistry as a Scaffold for P2X Receptor Modulator Optimization

The compound serves as a viable entry point for SAR campaigns targeting P2X receptor subtypes. Its furan-2-ylmethyl group and 4-chlorophenylsulfonyl moiety represent two independent vectors for chemical diversification, with the predicted logP of ~4.6 placing it within the drug-like range for central nervous system penetration [1]. Procurement for this purpose should be tightly coupled with a plan for rapid in-house profiling against P2X2, P2X4, and P2X7, as no third-party bioactivity data exist to pre-filter compounds [2].

Negative Control Selection for Carbonic Anhydrase Inhibition Assays

Because the compound lacks the free sulfonamide NH required for zinc coordination, it is predicted to be inactive or weakly active against carbonic anhydrase isoforms—a property that makes it a candidate negative control when primary benzenesulfonamides are used as positive controls in CA enzymatic assays [1]. This application must be experimentally validated before routine use.

Physicochemical Property Benchmark in Cell-Permeability Screening Panels

With a computed logP of 4.6 and tPSA of 72 Ų, the compound occupies a defined region of drug-like chemical space [1]. It can be incorporated into permeability screening panels as a reference compound for moderately lipophilic, neutral sulfonamides, facilitating the calibration of parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer experiments.

Synthetic Intermediate for Diversified Sulfonamide Libraries

The acetamide methylene and the furan ring are amenable to further functionalization, enabling the generation of focused libraries. Procuring this compound as a key intermediate, rather than attempting to substitute with a benzyl or thiophene analog, preserves the unique furan oxygen hydrogen-bond acceptor that may be critical for target engagement in subsequent biological evaluation [2].

Quote Request

Request a Quote for 2-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.